molecular formula C18H16N4S B11292353 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11292353
M. Wt: 320.4 g/mol
InChI Key: WNABSRUEZBQSIL-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate. This reaction proceeds via a facile in situ Dimroth-like rearrangement . Another method involves the alkylation of potassium 2-thio-[1,2,4]triazolo[1,5-c]quinazoline with halogenocarboxylic acids and its esters .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substituent groups, which enhance its biological activities and make it a versatile compound for various applications. Its unique structure allows for diverse chemical modifications, leading to the synthesis of novel derivatives with potentially improved properties.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-methyl-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H16N4S/c1-12-7-9-14(10-8-12)11-23-18-20-16-6-4-3-5-15(16)17-19-13(2)21-22(17)18/h3-10H,11H2,1-2H3

InChI Key

WNABSRUEZBQSIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C

Origin of Product

United States

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